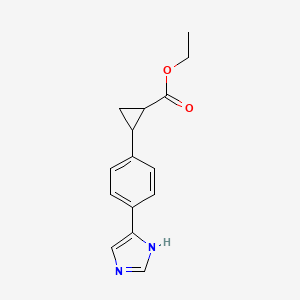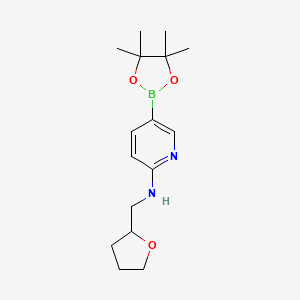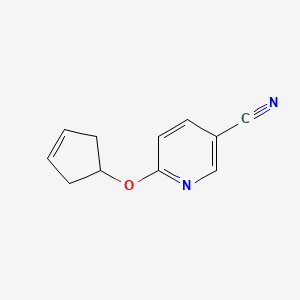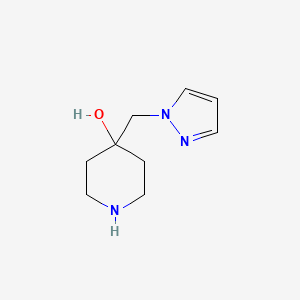
4-Hydroxy-1-hydroxymethyladmantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-hydroxymethyladmantane, also known as Tricyclo[3.3.1.13,7]decane-1-methanol, 4-hydroxy-, is a compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This compound is characterized by its unique adamantane structure, which consists of a tricyclic framework with hydroxyl and hydroxymethyl functional groups. The adamantane core imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 4-Hydroxy-1-hydroxymethyladmantane typically involves the hydroxylation of adamantane derivatives. One common method includes the reaction of adamantane with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like tungsten oxide . The reaction conditions often require elevated temperatures and pressures to achieve high yields. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
4-Hydroxy-1-hydroxymethyladmantane undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form adamantane derivatives with fewer hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions include various hydroxylated and halogenated adamantane derivatives.
Scientific Research Applications
4-Hydroxy-1-hydroxymethyladmantane has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex adamantane derivatives, which are used in the development of advanced materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Industry: It is used in the production of high-performance polymers and as an additive in lubricants to enhance thermal stability and wear resistance.
Mechanism of Action
The mechanism by which 4-Hydroxy-1-hydroxymethyladmantane exerts its effects is primarily through its interaction with biological membranes and enzymes. The hydroxyl groups facilitate hydrogen bonding and interactions with active sites of enzymes, potentially inhibiting their activity. In the context of neurodegenerative diseases, it may act as an NMDA receptor antagonist, similar to memantine, thereby modulating glutamate activity and reducing excitotoxicity .
Comparison with Similar Compounds
4-Hydroxy-1-hydroxymethyladmantane can be compared with other adamantane derivatives such as:
Memantine: Used in the treatment of Alzheimer’s disease, memantine also features an adamantane core but differs in its functional groups and specific biological activity.
Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.
1-Adamantanol: A simpler hydroxylated adamantane compound with different chemical properties and applications.
The uniqueness of this compound lies in its dual hydroxyl and hydroxymethyl functional groups, which provide distinct reactivity and potential for diverse applications.
Properties
CAS No. |
165963-56-4 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(1R,3S)-5-(hydroxymethyl)adamantan-2-ol |
InChI |
InChI=1S/C11H18O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-10,12-13H,1-6H2/t7?,8-,9+,10?,11? |
InChI Key |
ZADKVFUSYUBUOM-YFYNPKGQSA-N |
SMILES |
C1C2CC3CC(C2)(CC1C3O)CO |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2O)CC1C3)CO |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3O)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


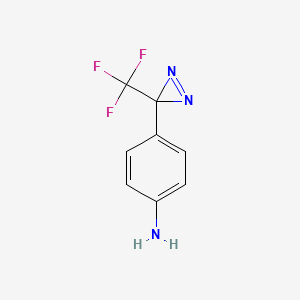
![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)

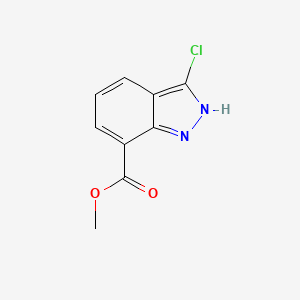
![6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride](/img/structure/B1406852.png)
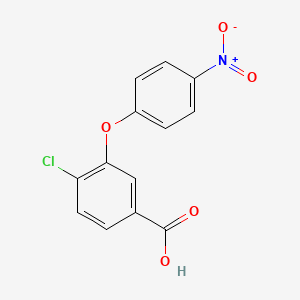
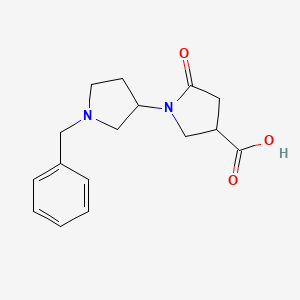
![N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine](/img/structure/B1406859.png)
